molecular formula C18H20F4O6P2 B10759866 [(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid

[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid

Cat. No.: B10759866
M. Wt: 470.3 g/mol
InChI Key: SRHSAABKYJDBDV-UHFFFAOYSA-N
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Description

[(4-{4-[4-(Difluoro-Phosphono-Methyl)-Phenyl]-Butyl}-Phenyl)-Difluoro-Methyl]-Phosphonic Acid is an organic compound belonging to the class of benzene and substituted derivatives This compound is characterized by its unique structure, which includes difluoromethyl and phosphonic acid groups attached to a phenyl ring

Chemical Reactions Analysis

[(4-{4-[4-(Difluoro-Phosphono-Methyl)-Phenyl]-Butyl}-Phenyl)-Difluoro-Methyl]-Phosphonic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [(4-{4-[4-(Difluoro-Phosphono-Methyl)-Phenyl]-Butyl}-Phenyl)-Difluoro-Methyl]-Phosphonic Acid involves its interaction with specific molecular targets, such as tyrosine-protein phosphatase non-receptor type 1 . This interaction can modulate the activity of the enzyme, leading to various biological effects. The compound’s unique structure allows it to bind to specific sites on the target protein, influencing its function and activity.

Comparison with Similar Compounds

[(4-{4-[4-(Difluoro-Phosphono-Methyl)-Phenyl]-Butyl}-Phenyl)-Difluoro-Methyl]-Phosphonic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of difluoromethyl and phosphonic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20F4O6P2

Molecular Weight

470.3 g/mol

IUPAC Name

[[4-[4-[4-[difluoro(phosphono)methyl]phenyl]butyl]phenyl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C18H20F4O6P2/c19-17(20,29(23,24)25)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21,22)30(26,27)28/h5-12H,1-4H2,(H2,23,24,25)(H2,26,27,28)

InChI Key

SRHSAABKYJDBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(F)(F)P(=O)(O)O

Origin of Product

United States

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